Pirlindole hydrochloride is a tetracyclic compound with antidepressant properties, classified as a reversible inhibitor of monoamine oxidase A (MAO-A). It has been evaluated for its efficacy and safety in treating depression and has shown promise in various clinical and preclinical studies. This analysis will delve into the mechanism of action of pirlindole and its applications across different fields, including its impact on depression, epilepsy, and endocrine parameters.
Pirlindole hydrochloride can be synthesized through several methods, with one notable approach involving the Fischer indole synthesis. This method utilizes p-Tolylhydrazine hydrochloride and 1,2-cyclohexanedione to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. Subsequent reactions include imine formation with ethanolamine and halogenation using phosphorus oxychloride, leading to the formation of dehydropirlindole. The final synthesis step involves the reduction of the imine with sodium borohydride to produce pirlindole .
Pirlindole hydrochloride's molecular structure consists of a hexahydro-pyrazino-carbazole framework. The specific arrangement of atoms contributes to its activity as a monoamine oxidase inhibitor. The compound's structural representation can be summarized as follows:
The three-dimensional conformation of pirlindole can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets .
Pirlindole hydrochloride undergoes various chemical reactions during its synthesis. Key reactions include:
These reactions are critical for achieving the desired compound while maintaining high purity and yield.
The primary mechanism of action for pirlindole hydrochloride is its role as a selective reversible inhibitor of monoamine oxidase A. By inhibiting this enzyme, pirlindole increases the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which is essential for mood regulation. This mechanism underlies its antidepressant effects and contributes to its therapeutic efficacy in treating depression and related disorders .
Pharmacokinetically, pirlindole exhibits a bioavailability of 20–30%, with protein binding rates around 95%. Its metabolism occurs primarily in the liver, and it has an elimination half-life that can extend up to eight days .
Pirlindole hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Pirlindole hydrochloride is primarily used in clinical settings for treating major depressive disorder. Its unique mechanism as a reversible inhibitor of monoamine oxidase A allows it to be effective where other antidepressants may fail. Additionally, research has indicated potential applications in treating fibromyalgia due to its impact on pain modulation through serotonin pathways .
Pirlindole hydrochloride is a tetracyclic compound chemically designated as 12-methyl-1,4-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-9(16),10,12,14-tetraene hydrochloride, with the molecular formula C₁₅H₁₉ClN₂ and a molecular weight of 262.78 g/mol. Its structure consists of a carbazole scaffold fused with a piperazine ring, forming a rigid tetracyclic system [1] [5]. The hydrochloride salt enhances water solubility, crucial for oral bioavailability.
A key structural feature is the presence of a single chiral center at the C3a position of the tetracyclic framework, resulting in two enantiomers: S-(+)-pirlindole and R-(−)-pirlindole [6] [3]. The absolute configuration of these enantiomers was confirmed via X-ray crystallography and polarimetry after resolution using chiral derivatizing agents like R-phenethylisocyanate [6]. While preclinical studies often utilize the racemate (1:1 mixture of enantiomers), evidence suggests stereoselective differences in receptor binding affinity and metabolic clearance, though detailed comparative pharmacodynamic data remain limited [3] [6].
Synthesis proceeds through a Fischer indole condensation:
Pirlindole hydrochloride exhibits moderate lipophilicity (logP ≈ 2.1–3.1) and low aqueous solubility (0.107 mg/mL) [1] [5]. Its crystalline structure contributes to stability, with a melting point of approximately 145°C. The compound demonstrates high plasma protein binding (95–97%), influencing its volume of distribution [5] [8].
Table 1: Key Physicochemical Properties of Pirlindole Hydrochloride
Property | Value | Measurement Method/Source |
---|---|---|
Molecular Weight | 262.78 g/mol | Monoisotopic mass [1] |
Formula | C₁₅H₁₉ClN₂ | Elemental analysis [1] |
Water Solubility | 0.107 mg/mL | ALOGPS [1] |
logP (Partition Coefficient) | 2.1–3.1 | Chemaxon/ALOGPS [1] [5] |
pKa (Strongest Basic) | 8.7 | Chemaxon [1] |
Protein Binding | 95–97% | Pharmacokinetic studies [5] |
Stability analyses indicate susceptibility to oxidative degradation under acidic conditions. The compound undergoes extensive hepatic first-pass metabolism, reducing systemic bioavailability to 20–30% [4] [8]. Solid-state stability is maintained under standard storage, but solutions degrade under prolonged UV exposure, forming dehydro derivatives and other oxidative products [6].
Pirlindole hydrochloride functions primarily as a selective, reversible inhibitor of monoamine oxidase A (MAO-A), classified as a RIMA agent. It competitively binds to the substrate cavity of MAO-A (Ki values in the nanomolar range), inhibiting the degradation of serotonin, norepinephrine, and dopamine in the central nervous system. This elevates synaptic monoamine concentrations, alleviating depressive symptoms [4] [5].
Secondary pharmacological actions include weak inhibition of norepinephrine reuptake (IC₅₀ ≈ 1.5 μM) and serotonin reuptake (IC₅₀ ≈ 15 μM), though these are clinically less significant than its MAO-A inhibition [4] [1]. Unlike irreversible MAO inhibitors (e.g., phenelzine), pirlindole’s reversible binding minimizes the "cheese effect" (hypertensive crisis induced by dietary tyramine). Preclinical studies show only low potentiation of tyramine’s pressor effects—a 2-3 fold increase versus >10 fold with irreversible inhibitors [4] [1].
Table 2: Enzymatic Targets of Pirlindole
Target | Action | Pharmacological Significance |
---|---|---|
Monoamine Oxidase A (MAO-A) | Reversible competitive inhibition | Primary antidepressant activity |
Norepinephrine Transporter (NET) | Weak inhibition | Secondary modulation of mood |
Serotonin Transporter (SERT) | Very weak inhibition | Minor clinical contribution |
Dopaminergic/Cholinergic Systems | No significant activity | Avoids related side effects [4] |
The compound exhibits no appreciable affinity for muscarinic, histaminergic, or adrenergic receptors, explaining its favorable tolerability profile compared to tricyclic antidepressants [4].
Pirlindole hydrochloride is well-absorbed orally but undergoes extensive first-pass metabolism, resulting in 20–30% absolute bioavailability [4] [8]. Peak plasma concentrations (Tₘₐₓ) occur within 0.8–2 hours in dogs and 2.5–6 hours in rats, suggesting species-dependent absorption kinetics [4]. In humans, plasma protein binding exceeds 95%, limiting tissue distribution [5] [8].
Metabolism occurs predominantly hepatically via oxidation, hydroxylation, and conjugation. Key metabolic pathways include:
Elimination is multiphasic:
Table 3: Comparative Pharmacokinetic Parameters Across Species
Parameter | Rat | Dog | Human (Estimated) |
---|---|---|---|
Bioavailability | 20–30% | 20–30% | 20–30% [4] |
Tₘₐₓ | 2.5–6 hours | 0.8–2 hours | 2–8 hours [8] |
Half-life (terminal) | 34–70 hours | 185 hours | Up to 8 days [8] |
Primary Excretion Route | Renal (unconjugated) | Renal (conjugated) | Renal (50–70%) [4] [5] |
Plasma clearance is high (450–1000 L/h in humans), consistent with extensive hepatic extraction [5]. No clinically significant auto-induction or inhibition of cytochrome P450 enzymes has been reported.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7